

# Application of Saponins as Immunological Adjuvants in Vaccine Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Saponins**, a diverse group of naturally occurring glycosides found in many plant species, have garnered significant attention in vaccine development for their potent immunological adjuvant properties. Among these, Quil A and its purified fraction, QS-21, derived from the bark of the Quillaja saponaria tree, are the most extensively studied. Saponin-based adjuvants are prized for their unique ability to stimulate both robust humoral (antibody-mediated) and cellular (T-cell mediated) immune responses, making them ideal for a wide range of vaccine applications, including those targeting infectious diseases and cancer.[1][2] This document provides detailed application notes, quantitative data summaries, and experimental protocols for the use of **saponins** as immunological adjuvants in vaccine research and development.

# **Mechanism of Action**

Saponin adjuvants, particularly QS-21, exert their effects through a multi-faceted mechanism that engages both the innate and adaptive immune systems.

Antigen Presenting Cell (APC) Activation: Saponins act on APCs, such as dendritic cells
and macrophages, to enhance antigen uptake and presentation.[3] The amphiphilic nature of
QS-21 is thought to facilitate this process.[4]



- Induction of Th1 and Th2 Responses: A key feature of saponin adjuvants is their ability to induce a balanced Th1 and Th2 immune response. This leads to the production of a broad range of antibodies (humoral immunity) and the activation of cytotoxic T-lymphocytes (CTLs) that can eliminate infected cells (cellular immunity).[2][5]
- NLRP3 Inflammasome Activation: QS-21 has been identified as an activator of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome in APCs.[3][6] This activation is often synergistic with Toll-like receptor (TLR) agonists like monophosphoryl lipid A (MPLA). The process involves endocytosis of QS-21, lysosomal destabilization, and the release of cathepsin B, which in turn activates the NLRP3 inflammasome.[3] This leads to the cleavage of pro-caspase-1 into active caspase-1, which then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms.[6]

### **Data Presentation**

The following tables summarize quantitative data from preclinical studies evaluating the immunogenicity of saponin-based adjuvants.

Table 1: Antibody Responses to Ovalbumin (OVA) with Saponin Adjuvants in Mice

| Adjuvant (100<br>μg) | Antigen     | lgG1 (μg/mL) | lgG2a (μg/mL) | lgG2a/lgG1<br>Ratio |
|----------------------|-------------|--------------|---------------|---------------------|
| None                 | OVA (20 μg) | 113 ± 37     | 0.1           | 0.001               |
| GPI-0100             | OVA (20 μg) | 1,047 ± 292  | 166 ± 50      | 0.194 ± 0.060       |
| VSA-1                | OVA (20 μg) | 713 ± 293    | 111 ± 53      | 0.183 ± 0.061       |
| MS I (3)             | OVA (20 μg) | 233 ± 74     | 0.2           | <0.001              |
| MS II (4)            | OVA (20 μg) | 262 ± 37     | 0.1           | <0.001              |
| VSA-2 (6)            | OVA (20 μg) | 390 ± 110    | 0.1           | <0.001              |

Data extracted from a study evaluating Momordica saponin (MS) derivatives VSA-1 and VSA-2 compared to GPI-0100 (a semi-synthetic saponin analog) and natural MS I and II.[7] Data are presented as mean ± SEM.



Table 2: Cytokine Production Induced by AS01 Adjuvant in Mice

| Adjuvant    | Cytokine | Concentration (pg/mL) at 6h post-immunization |
|-------------|----------|-----------------------------------------------|
| AS01        | IFN-γ    | 300                                           |
| MPL alone   | IFN-γ    | Not significant                               |
| QS-21 alone | IFN-γ    | Not significant                               |

AS01 is a liposomal adjuvant system containing QS-21 and MPLA. Data from a study measuring cytokine levels in the draining lymph node.[8]

# **Experimental Protocols**

# Protocol 1: Formulation of a QS-21 Adjuvanted Liposomal Vaccine

This protocol describes the laboratory-scale preparation of a liposomal formulation containing QS-21.

#### Materials:

- 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
- Cholesterol
- Monophosphoryl lipid A (MPLA)
- QS-21
- Ovalbumin (OVA)
- Ethanol
- Phosphate Buffered Saline (PBS), 10 mM, pH 7.2
- Nitrogen gas



#### Procedure:

- Dissolve 1 mg DOPC, 0.25 mg of cholesterol, and 50 μg of MPL in 2 mL of ethanol in a round-bottom flask.[9]
- Form a thin lipid film by evaporating the solvent under a gentle stream of nitrogen gas.
- Hydrate the lipid film with 0.5 mL of 10 mM PBS (pH 7.2) to form liposomes. This can be facilitated by vortexing or sonication.
- Add 50 μg of QS-21 in an aqueous solution to the liposome suspension.[9]
- Prepare the antigen solution by dissolving OVA in 10 mM PBS.
- To form the final adjuvanted vaccine, mix the antigen solution with the AS01-like liposomal adjuvant to achieve a final concentration of 50 µg OVA per 0.5 mL of the formulation.[9]
- The final formulation should be used within a few hours of preparation.

## **Protocol 2: Formulation of ISCOMs with a Viral Antigen**

This protocol outlines the preparation of Immunostimulating Complexes (ISCOMs) incorporating an influenza virus antigen using the ethanol injection method.[10]

#### Materials:

- Concentrated influenza virus antigen solution (1 mg/mL in PBS, pH 7.4)
- Quillaja brasiliensis saponin fraction QB-90 (1 mg/mL)
- Cholesterol
- Di-palmitoyl phosphatidylcholine (DPPC)
- Ethanol
- PBS, pH 7.4

#### Procedure:



- Add the concentrated viral antigen solution to the QB-90 saponin solution.
- Dissolve cholesterol and DPPC in ethanol.
- Immediately inject the ethanol-lipid solution into the antigen-saponin mixture while gently stirring.[10]
- Continue gentle stirring for 48 hours at 4°C to allow for ISCOM self-assembly.[10]
- The final concentration of QB-90 in the formulation can be adjusted, for example, to 50 μg/mL.[10]
- Confirm nanoparticle formation using Transmission Electron Microscopy (TEM). ISCOMs typically appear as cage-like structures of approximately 40 nm in diameter.[10]

### **Protocol 3: Immunization of Mice**

This protocol provides a general procedure for subcutaneous immunization of mice to evaluate vaccine immunogenicity.

#### Materials:

- Adjuvanted vaccine formulation
- Control formulations (e.g., antigen alone)
- Syringes with appropriate needles (e.g., 27-gauge)
- Mice (e.g., BALB/c or C57BL/6, 6-8 weeks old)

#### Procedure:

- Acclimatize mice for at least one week before the start of the experiment.
- On day 0, immunize each mouse subcutaneously (s.c.) at the base of the tail or in the scruff of the neck with 100 μL of the respective vaccine formulation. For example, a dose might contain 20 μg of antigen and 20 μg of QS-21.[8][11]
- Administer booster immunizations on days 14 and 28, following the same procedure. [7][8]



- Collect blood samples via tail bleed or retro-orbital sinus puncture at specified time points (e.g., days 0, 14, 28, and 42) to analyze antibody responses.
- At the end of the experiment (e.g., day 42), euthanize the mice and harvest spleens for the analysis of T-cell responses.

# Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific IgG Titers

This protocol details the measurement of antigen-specific IgG1 and IgG2a antibody titers in mouse serum.

#### Materials:

- 96-well high-binding ELISA plates
- Antigen (e.g., OVA)
- Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
- Blocking buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Mouse serum samples
- HRP-conjugated anti-mouse IgG1 and IgG2a detection antibodies
- TMB substrate solution
- Stop solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>)
- Plate reader

#### Procedure:

• Coat the wells of a 96-well plate with 100  $\mu$ L of antigen solution (e.g., 1-10  $\mu$ g/mL in coating buffer) and incubate overnight at 4°C.



- Wash the plate three times with wash buffer.
- Block the plate by adding 200  $\mu$ L of blocking buffer to each well and incubate for 1-2 hours at room temperature.
- Wash the plate three times with wash buffer.
- Serially dilute the mouse serum samples in blocking buffer and add 100  $\mu$ L of each dilution to the appropriate wells. Incubate for 2 hours at room temperature.
- Wash the plate five times with wash buffer.
- Add 100 μL of HRP-conjugated anti-mouse IgG1 or IgG2a detection antibody (diluted in blocking buffer according to the manufacturer's instructions) to the appropriate wells.
   Incubate for 1 hour at room temperature.
- Wash the plate five times with wash buffer.
- Add 100 μL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
- Stop the reaction by adding 50 μL of stop solution to each well.
- Read the absorbance at 450 nm using a plate reader.
- Antibody titers can be determined as the reciprocal of the highest serum dilution giving an absorbance value above a pre-determined cut-off (e.g., twice the background).

# Protocol 5: Enzyme-Linked Immunospot (ELISpot) Assay for IFN-y Secreting Cells

This protocol describes the detection of IFN-y-secreting T-cells from immunized mice.

#### Materials:

- 96-well PVDF membrane ELISpot plates
- Anti-mouse IFN-y capture antibody



- Biotinylated anti-mouse IFN-y detection antibody
- Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
- BCIP/NBT or AEC substrate
- RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
- Antigen or peptide pool for stimulation
- Concanavalin A (ConA) or PHA (positive control)
- ELISpot plate reader

#### Procedure:

- Pre-wet the ELISpot plate membrane with 15  $\mu$ L of 35% ethanol for 1 minute, then wash three times with sterile PBS.[12]
- Coat the wells with 100  $\mu$ L of anti-mouse IFN- $\gamma$  capture antibody (e.g., 10  $\mu$ g/mL in sterile PBS) and incubate overnight at 4°C.[12]
- Wash the plate three times with sterile PBS.
- Block the membrane with 200 μL of complete RPMI medium for at least 2 hours at 37°C.[12]
- Prepare a single-cell suspension of splenocytes from immunized mice in complete RPMI medium.
- Add 2-5 x 10<sup>5</sup> splenocytes per well.
- Add the specific antigen or peptide pool (e.g., 1-10 µg/mL) to the appropriate wells for stimulation. Include wells with medium alone (negative control) and ConA or PHA (positive control).
- Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO<sub>2</sub>.[11]
- Wash the plate six times with wash buffer (PBS with 0.05% Tween-20) to remove the cells.



- Add 100 μL of biotinylated anti-mouse IFN-y detection antibody (diluted according to the manufacturer's instructions) and incubate for 2 hours at room temperature.[11]
- · Wash the plate six times with wash buffer.
- Add 100  $\mu$ L of Streptavidin-ALP or -HRP conjugate and incubate for 1 hour at room temperature.
- · Wash the plate six times with wash buffer.
- Add 100 μL of the appropriate substrate (BCIP/NBT for ALP or AEC for HRP) and incubate until spots develop (typically 5-30 minutes).
- Stop the reaction by washing thoroughly with deionized water.
- · Allow the plate to dry completely.
- Count the number of spots in each well using an automated ELISpot reader. Results are expressed as Spot Forming Units (SFU) per million cells.

# Visualizations Signaling Pathways and Experimental Workflows





Click to download full resolution via product page

Caption: QS-21 induced NLRP3 inflammasome activation pathway.





Click to download full resolution via product page

Caption: Experimental workflow for evaluating saponin adjuvants.





Click to download full resolution via product page

Caption: Logical relationship in saponin adjuvant development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. shingrixhcp.com [shingrixhcp.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Potentials of saponins-based adjuvants for nasal vaccines [frontiersin.org]
- 5. cas.zju.edu.cn [cas.zju.edu.cn]
- 6. QS-21 Adjuvant: Laboratory-Scale Purification Method and Formulation Into Liposomes | Springer Nature Experiments [experiments.springernature.com]
- 7. Vaccine Adjuvants Derivatized from Momordica Saponins I and II PMC [pmc.ncbi.nlm.nih.gov]
- 8. Updated insights into the mechanism of action and clinical profile of the immunoadjuvant QS-21: A review PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. ISCOM-like Nanoparticles Formulated with Quillaja brasiliensis Saponins Are Promising Adjuvants for Seasonal Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural and Synthetic Saponins as Vaccine Adjuvants PMC [pmc.ncbi.nlm.nih.gov]
- 12. IFN-y ELISpot Assays on MultiScreen® IP [sigmaaldrich.com]



 To cite this document: BenchChem. [Application of Saponins as Immunological Adjuvants in Vaccine Development: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1150181#application-of-saponins-as-immunological-adjuvants-in-vaccine-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com